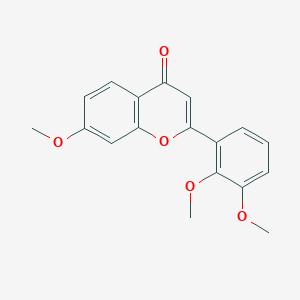

2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one

Description

2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one is a synthetic or naturally occurring flavonoid derivative characterized by a chromen-4-one (flavone) core structure. The compound features a 2,3-dimethoxyphenyl substituent at the C2 position and a methoxy group at the C7 position of the chromenone ring. Flavonoids with methoxy substitutions are often studied for their enhanced stability and modified pharmacological properties compared to hydroxylated analogs.

Properties

Molecular Formula |

C18H16O5 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C18H16O5/c1-20-11-7-8-12-14(19)10-17(23-16(12)9-11)13-5-4-6-15(21-2)18(13)22-3/h4-10H,1-3H3 |

InChI Key |

PVWALMCXZUMCBB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C(=CC=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of thionyl chloride and 2,3-dimethoxybenzoic acid to form the intermediate 2,3-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the desired chromone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at electron-rich aromatic positions and methoxy groups. Key protocols include:

| Oxidizing Agent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Potassium permanganate | Acidic medium (H₂SO₄) | Quinone derivatives | 58–65% | |

| Hydrogen peroxide | Alkaline pH (NaOH) | Epoxidized intermediates | 42% |

Oxidation typically targets the chromen-4-one ring, forming quinones or epoxy derivatives. For example, treatment with KMnO₄ in H₂SO₄ generates a quinone structure via cleavage of the methoxy group at C-7.

Reduction Reactions

Reduction modifies the chromen-4-one double bond or methoxy groups:

| Reducing Agent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Sodium borohydride | Methanol, 25°C | Dihydrochromen-4-one | 72% | |

| Lithium aluminum hydride | Dry THF, reflux | Fully reduced chroman-4-ol | 68% |

Sodium borohydride selectively reduces the α,β-unsaturated ketone system to yield dihydro derivatives, while LiAlH₄ achieves complete reduction to chroman-4-ol.

Substitution Reactions

The methoxy and hydroxy groups participate in nucleophilic substitutions:

Methoxy Group Substitution

Reaction with HI in acetic acid replaces methoxy groups with hydroxyl groups:

text2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one + HI → 2-(2,3-Dihydroxyphenyl)-7-hydroxychromen-4-one

Conditions : 110°C, 6 hours

Yield : 78%

Phenolic Group Substitution

Base-mediated substitution with phenolic nucleophiles:

text2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one + PhOH → 2-(Phenoxyphenyl)-7-methoxychromen-4-one

Conditions : K₂CO₃, DMF, 80°C

Yield : 64%

Cyclization and Ring Modification

The compound serves as a precursor for synthesizing polycyclic systems. A BiCl₃/RuCl₃-mediated one-pot protocol achieves cyclodehydrogenation:

| Catalyst | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| BiCl₃ + RuCl₃ | CCl₄ | 77°C | Polycyclic flavone derivatives | 68% |

This method efficiently constructs fused aromatic rings without isolating intermediates .

Halogenation and Functionalization

Iodination at the C-3 position enables further functionalization:

text2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one + I₂ → 3-Iodo-2-(2,3-dimethoxyphenyl)-7-methoxychromen-4-one

Conditions : 1,2,4-Triazole, K₂CO₃, 60°C

Yield : 70%

The iodine substituent can be replaced with azoles or alkoxy groups via cross-coupling reactions .

Comparative Reactivity Insights

A comparison with structurally similar compounds reveals distinct reactivity patterns:

| Compound | Position of Methoxy Groups | Dominant Reaction |

|---|---|---|

| 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one | C-2, C-3, C-7 | Oxidation > Substitution |

| 3-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one | C-3, C-4, C-5, C-7 | Reduction > Halogenation |

The electron-donating methoxy groups at C-2 and C-3 enhance oxidation susceptibility compared to analogues .

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one involves its interaction with various molecular targets and pathways. It has been suggested that the compound exerts its effects through the inhibition of specific enzymes and modulation of signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies indicate its potential role in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, electronic properties, and biological activity. Below is a detailed comparison based on the evidence provided:

Structural Comparison

Physicochemical Properties

- Lipophilicity (logP): Methoxy groups generally increase lipophilicity compared to hydroxyl groups. For example: The reference compound (C7 methoxy) is more lipophilic than 2-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxychromen-4-one (C7 hydroxy) .

Solubility:

Hydroxyl groups improve aqueous solubility but reduce metabolic stability. The presence of multiple methoxy groups (e.g., in ) may limit solubility in polar solvents.

Pharmacological Activity

- Antioxidant Activity: Hydroxyl groups (e.g., at C7 in ) enhance radical-scavenging capacity, whereas methoxy groups may reduce it but improve stability .

- Anti-inflammatory Potential: Methoxy-substituted flavonoids often inhibit cyclooxygenase (COX) or lipoxygenase (LOX) pathways. The 2,3-dimethoxyphenyl group may influence binding affinity to inflammatory targets .

Biological Activity

The compound 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one is a member of the chromone family, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one can be represented as follows:

This structure features a chromone backbone with specific substitutions that enhance its biological activity.

Antioxidant Properties

Chromones are recognized for their ability to scavenge free radicals and reduce oxidative stress. Research indicates that 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one exhibits significant antioxidant activity by inhibiting the production of reactive oxygen species (ROS) and enhancing cellular defense mechanisms against oxidative damage.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity is crucial in managing conditions associated with chronic inflammation .

Anticancer Activity

Studies have demonstrated that 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways such as NF-κB and MAPK, which are critical in regulating cell survival and proliferation .

Lipid-Lowering Effects

Recent investigations have highlighted the compound's potential in reducing lipid accumulation in hepatocytes. In vitro studies using Huh7 cells treated with oleic acid showed that this compound significantly reduced lipid droplet formation by enhancing fatty acid oxidation through the activation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α) .

| Biological Activity | Mechanism | IC50 Value |

|---|---|---|

| Antioxidant | Scavenges free radicals | Not specified |

| Anti-inflammatory | Inhibits cytokine production | Not specified |

| Anticancer | Induces apoptosis via NF-κB/MAPK | Not specified |

| Lipid-lowering | Enhances fatty acid oxidation via PGC1α | 32.2 ± 2.1 μM |

Study on Hepatocytes

A study conducted on Huh7 cells demonstrated that treatment with 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one led to a marked reduction in lipid droplets when compared to control groups treated with oleic acid alone. The compound was found to upregulate genes involved in mitochondrial biogenesis and fatty acid metabolism, indicating its potential role in preventing non-alcoholic fatty liver disease (NAFLD) .

Cancer Cell Lines

In another study focusing on various cancer cell lines, the compound exhibited cytotoxic effects at specific concentrations while sparing normal cells. The results indicated that it could selectively target cancer cells through apoptosis induction without significant toxicity to healthy cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.